N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide
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Overview
Description
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 4-fluorophenyl group and a 4-methylbenzamide moiety, which contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it interacts with its targets, leading to changes in the biological activities of these targets .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, affect a wide range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a 4-fluorophenacyl bromide with a thiourea derivative under specific conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines or other reduced derivatives.
Scientific Research Applications
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: Used in the development of new materials, such as polymers and dyes, and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar thiazole core but differs in the substituents attached to the thiazole ring.
2,4-Disubstituted thiazoles: These compounds have various substituents at the 2 and 4 positions of the thiazole ring, leading to different biological activities.
Uniqueness
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide is unique due to its specific combination of a 4-fluorophenyl group and a 4-methylbenzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-13-2-4-14(5-3-13)18(23)21-11-10-17-12-24-19(22-17)15-6-8-16(20)9-7-15/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJKZIURENJXHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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